molecular formula C6H7NO2S2 B14566082 Ethyl 5-sulfanyl-1,3-thiazole-4-carboxylate CAS No. 61830-02-2

Ethyl 5-sulfanyl-1,3-thiazole-4-carboxylate

Cat. No.: B14566082
CAS No.: 61830-02-2
M. Wt: 189.3 g/mol
InChI Key: MLUFRUPUSOVQNS-UHFFFAOYSA-N
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Description

Ethyl 5-sulfanyl-1,3-thiazole-4-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring

Properties

CAS No.

61830-02-2

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

ethyl 5-sulfanyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-6(10)11-3-7-4/h3,10H,2H2,1H3

InChI Key

MLUFRUPUSOVQNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-sulfanyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-sulfanyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-sulfanyl-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-sulfanyl-1,3-thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-sulfanyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl group distinguishes it from other thiazole derivatives, providing unique opportunities for chemical modifications and applications .

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